molecular formula C8H15N B2795921 Bis(but-3-enyl)amine CAS No. 80662-96-0

Bis(but-3-enyl)amine

Cat. No. B2795921
CAS RN: 80662-96-0
M. Wt: 125.215
InChI Key: YDUIRQHSXOFAIE-UHFFFAOYSA-N
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Description

Bis(but-3-enyl)amine is a chemical compound with the formula C8H15N . It contains a total of 23 bonds, including 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of Bis(but-3-enyl)amine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Amines, including Bis(but-3-enyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .


Physical And Chemical Properties Analysis

The main chemical property of amines, including Bis(but-3-enyl)amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

Coordination Chemistry

Bis(but-3-enyl)amine can coordinate with metal ions, forming stable complexes. These complexes serve as catalysts, sensors, or luminescent materials. Researchers investigate their behavior in solution and solid-state environments, contributing to our understanding of coordination chemistry.

For a visual representation of its structure, refer to the 2D and 3D images here.

Mechanism of Action

properties

IUPAC Name

N-but-3-enylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUIRQHSXOFAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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